N-[3-(morpholin-4-yl)propyl]-4-[3-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide
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Overview
Description
“N-[3-(morpholin-4-yl)propyl]-4-[3-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide” is a synthetic organic compound It features a morpholine ring, a trifluoromethyl-substituted benzoyl group, and a pyrrole carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-[3-(morpholin-4-yl)propyl]-4-[3-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide” typically involves multiple steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or an amine.
Introduction of the Benzoyl Group: The trifluoromethyl-substituted benzoyl group can be introduced through Friedel-Crafts acylation using trifluoromethylbenzoyl chloride and a Lewis acid catalyst.
Attachment of the Morpholine Moiety: The morpholine ring can be attached via nucleophilic substitution, where a halogenated propyl derivative reacts with morpholine.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrole ring or the morpholine moiety.
Reduction: Reduction reactions could target the carbonyl group in the benzoyl moiety.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Conditions for substitution reactions vary widely but may include the use of bases or acids as catalysts.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a pyrrole-2,5-dione derivative, while reduction could produce a hydroxylated benzoyl compound.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it might be investigated for its potential as a pharmaceutical agent, particularly if it exhibits bioactivity such as enzyme inhibition or receptor binding.
Medicine
In medicinal chemistry, it could be explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry
In industry, the compound might find applications in the development of new materials, such as polymers or coatings, due to its unique structural features.
Mechanism of Action
The mechanism of action for any bioactive effects of “N-[3-(morpholin-4-yl)propyl]-4-[3-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide” would depend on its molecular targets. Potential targets could include enzymes, receptors, or ion channels. The compound might interact with these targets through binding interactions, leading to modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
N-(3-morpholin-4-ylpropyl)-4-benzoyl-1H-pyrrole-2-carboxamide: Lacks the trifluoromethyl group.
N-(3-piperidin-4-ylpropyl)-4-[3-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide: Contains a piperidine ring instead of morpholine.
N-(3-morpholin-4-ylpropyl)-4-[3-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxylic acid: Contains a carboxylic acid group instead of carboxamide.
Uniqueness
The presence of the trifluoromethyl group in “N-[3-(morpholin-4-yl)propyl]-4-[3-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide” may confer unique properties, such as increased lipophilicity or metabolic stability, compared to similar compounds.
Properties
IUPAC Name |
N-(3-morpholin-4-ylpropyl)-4-[3-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22F3N3O3/c21-20(22,23)16-4-1-3-14(11-16)18(27)15-12-17(25-13-15)19(28)24-5-2-6-26-7-9-29-10-8-26/h1,3-4,11-13,25H,2,5-10H2,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGNGIRNNFZGZFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC(=O)C2=CC(=CN2)C(=O)C3=CC(=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22F3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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